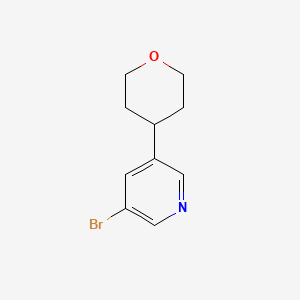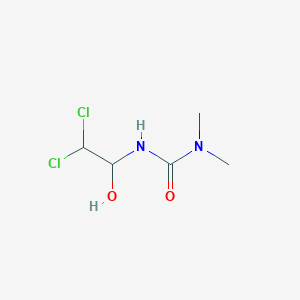
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Formation of the oxazole ring: The pyrazole derivative is then reacted with a suitable α-haloketone or α-haloester in the presence of a base to form the oxazole ring.
Chloromethylation: The final step involves the chloromethylation of the oxazole ring, which can be achieved using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding oxazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxazole N-oxides.
Reduction: Products include oxazolidines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule.
類似化合物との比較
Similar Compounds
3-(chloromethyl)-5-phenyl-1,2-oxazole: Similar structure but with a phenyl group instead of the pyrazolyl group.
3-(bromomethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but with a bromomethyl group instead of the chloromethyl group.
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but without the chloromethyl group.
Uniqueness
The presence of both the pyrazolyl and oxazole rings in 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole makes it unique compared to other compounds. The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
3-(chloromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H12ClN3O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5H2,1-2H3 |
InChIキー |
MCMMBBZFEKNJQJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)C2=CC(=NO2)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)


![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)


![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)
![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
